Cas no 1494042-92-0 (5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one)

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a 2-hydroxypropyl moiety. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its versatility for further derivatization, enabling the formation of amides, esters, or other targeted modifications. Its stable dihydropyridinone framework contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound's balanced polarity and functional group compatibility make it suitable for applications requiring precise molecular tuning.
5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one structure
1494042-92-0 structure
Product name:5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
CAS No:1494042-92-0
MF:C8H12N2O2
MW:168.193081855774
CID:5697589
PubChem ID:65278139

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-AMINO-1-(2-HYDROXYPROPYL)-1,2-DIHYDROPYRIDIN-2-ONE
    • CS-0348755
    • EN300-1105996
    • 1494042-92-0
    • 5-Amino-1-(2-hydroxypropyl)pyridin-2(1h)-one
    • AKOS014612888
    • 2(1H)-Pyridinone, 5-amino-1-(2-hydroxypropyl)-
    • 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
    • Inchi: 1S/C8H12N2O2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5-6,11H,4,9H2,1H3
    • InChI Key: OCAOURMQJMHESY-UHFFFAOYSA-N
    • SMILES: OC(C)CN1C(C=CC(=C1)N)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: -0.8

Experimental Properties

  • Density: 1.217±0.06 g/cm3(Predicted)
  • Boiling Point: 351.2±42.0 °C(Predicted)
  • pka: 14.50±0.20(Predicted)

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1105996-5.0g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0
5g
$2732.0 2023-06-10
Enamine
EN300-1105996-0.1g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
0.1g
$615.0 2023-10-27
Enamine
EN300-1105996-1.0g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0
1g
$943.0 2023-06-10
Enamine
EN300-1105996-0.25g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
0.25g
$642.0 2023-10-27
Enamine
EN300-1105996-5g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
5g
$2028.0 2023-10-27
Enamine
EN300-1105996-10g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
10g
$3007.0 2023-10-27
Enamine
EN300-1105996-0.5g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1105996-10.0g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0
10g
$4052.0 2023-06-10
Enamine
EN300-1105996-0.05g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1105996-2.5g
5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
1494042-92-0 95%
2.5g
$1370.0 2023-10-27

Additional information on 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

Recent Advances in the Study of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS: 1494042-92-0)

The compound 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS: 1494042-92-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridinone scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research involves the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the structural features of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one suggest it may interact with specific kinase domains. Preliminary in vitro studies have demonstrated its ability to modulate kinase activity, although the exact binding affinity and selectivity remain under investigation. Researchers are particularly interested in its potential to target aberrant signaling pathways in cancer cells.

Another significant aspect of recent research is the optimization of synthetic routes for 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one. Efficient and scalable synthesis is crucial for further development and clinical translation. Recent publications have reported improved synthetic methodologies, including catalytic asymmetric synthesis and green chemistry approaches, which enhance yield and reduce environmental impact. These advancements are expected to facilitate large-scale production and enable more extensive preclinical testing.

In addition to its kinase inhibitory properties, this compound has also been explored for its potential in neurodegenerative diseases. Early-stage studies suggest that it may exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. While these findings are preliminary, they open new avenues for research in conditions such as Alzheimer's and Parkinson's diseases. Further in vivo studies are needed to validate these effects and understand the underlying mechanisms.

The pharmacokinetic profile of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is another area of active investigation. Recent pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are critical for determining the compound's bioavailability and half-life, which are essential parameters for drug development. Initial results indicate moderate oral bioavailability, prompting researchers to explore formulation strategies to enhance its therapeutic efficacy.

Despite the promising findings, several challenges remain. The compound's specificity and potential off-target effects need to be thoroughly characterized to ensure safety and efficacy. Additionally, more comprehensive toxicological studies are required to assess its long-term effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS: 1494042-92-0) represents a compelling candidate for further development in chemical biology and pharmaceutical research. Its diverse pharmacological properties, coupled with recent advancements in synthetic chemistry, position it as a molecule of significant interest. Ongoing and future studies will be crucial in unlocking its full therapeutic potential and addressing the remaining scientific and regulatory challenges.

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